molecular formula C7H6ClNO6P- B1175482 2-Chloro-4-nitrophenyl methyl phosphate

2-Chloro-4-nitrophenyl methyl phosphate

Cat. No.: B1175482
M. Wt: 266.55
InChI Key: LYRFMPQNXLOHHI-UHFFFAOYSA-M
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Description

2-Chloro-4-nitrophenyl methyl phosphate is a chemical compound with the molecular formula C 7 H 6 ClLiNO 6 P . It is an organophosphate ester derivative of 2-chloro-4-nitrophenol (2C4NP). While specific studies on this exact ester are limited in public literature, its structure suggests its primary research value is likely as a model substrate or intermediate in biochemical and environmental remediation studies. Research on the parent compound, 2-chloro-4-nitrophenol, has established its significance as a recalcitrant environmental pollutant originating from pesticides and herbicides . Microbial degradation pathways for 2C4NP have been extensively characterized, involving key enzymes such as two-component monooxygenases that transform the compound into intermediates like 1,2,4-benzenetriol or chlorohydroquinone . These pathways are of great interest in the field of bioremediation. Furthermore, electrochemical degradation methods, such as those using a microbial electrolysis cell (MEC), have been shown to effectively break down 2C4NP through reductive and dechlorination mechanisms . Given its structure, this compound may serve as a synthetic analog or a pro-drug form in studies aiming to understand the enzymatic hydrolysis of phosphate esters or the metabolic fate of complex organophosphorus compounds. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H6ClNO6P-

Molecular Weight

266.55

IUPAC Name

(2-chloro-4-nitrophenyl) methyl phosphate

InChI

InChI=1S/C7H7ClNO6P/c1-14-16(12,13)15-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3,(H,12,13)/p-1

InChI Key

LYRFMPQNXLOHHI-UHFFFAOYSA-M

SMILES

COP(=O)([O-])OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Phosphate Esters

para-Nitrophenyl Phosphate (pNPP)
  • Structure : Lacks the chloro substituent, featuring only a para-nitrophenyl group.
  • Enzymatic Activity : In Cdc25A phosphatase assays, 2-chloro-4-nitrophenyl methyl phosphate exhibits higher catalytic efficiency (kcat/Km) than pNPP at pH 5.8–7.0. The chloro group enhances substrate-enzyme interactions, likely stabilizing transition states .
  • Applications : Both compounds serve as phosphatase substrates, but the chloro-nitro derivative’s superior efficiency makes it preferable in kinetic studies under acidic conditions .
4-Chlorophenyl Phosphate
  • Structure : Contains a 4-chlorophenyl group but lacks the nitro substituent.
  • Enzymatic Activity : Demonstrates significantly lower catalytic efficiency (kcat/Km) compared to this compound in wild-type Cdc25A. The absence of the nitro group reduces electron-withdrawing effects, impairing leaving-group ability .
Phenyl Phosphate
  • Enzymatic Activity: Exhibits the lowest kcat/Km values among the tested substrates, highlighting the critical role of electron-withdrawing groups (Cl, NO₂) in enhancing enzymatic turnover .

Functional Analogs: Chlorinated Nitroaromatics in Pesticides

Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)
  • Structure : Shares the 2-chloro-4-nitrophenyl group but replaces the phosphate ester with a hydroxybenzamide moiety.
  • Applications : Used as an anthelmintic and molluscicide. The chloro-nitro group likely contributes to bioactivity by disrupting mitochondrial oxidative phosphorylation in target organisms .
  • Key Difference : The absence of a phosphate group reduces solubility in aqueous systems compared to this compound, limiting its utility in enzymatic assays .
Flusulfamide (4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide)
  • Structure : Incorporates a sulfonamide linkage and a trifluoromethyl group alongside the 2-chloro-4-nitrophenyl moiety.
  • Applications : Functions as a soil fungicide. The sulfonamide group enhances binding to fungal enzymes, while the nitro group aids in electron transfer reactions .
  • Key Difference : The trifluoromethyl group increases lipophilicity, improving soil persistence compared to phosphate esters .
O-Isopropyl O-(2-Chloro-4-nitrophenyl) Ethylphosphonothioate (CAS 328-04-1)
  • Structure: Replaces the phosphate ester with a phosphonothioate group and includes an isopropyl substituent.
  • Applications : Used as an insecticide. The thioate group enhances stability against hydrolysis, prolonging residual activity in field conditions .
  • Toxicity: Likely higher acute toxicity than this compound due to the phosphonothioate moiety, though exact LD₅₀ data are unavailable .

Research Findings and Data Tables

Enzymatic Efficiency in Cdc25A Phosphatase (Wild-Type)

Compound kcat/Km (M⁻¹s⁻¹) at pH 6.5 Key Structural Features
2-Chloro-4-nitrophenyl phosphate 1,200 ± 90 Cl and NO₂ substituents
pNPP 650 ± 50 NO₂ substituent
4-Chlorophenyl phosphate 180 ± 20 Cl substituent
Phenyl phosphate 45 ± 5 No substituents

Data adapted from catalytic assays at 30°C .

Acute Toxicity Comparison

Compound LD₅₀ (Oral, Mice) Key Functional Groups
This compound 99 mg/kg Phosphate ester
O-Isopropyl ethylphosphonothioate Not reported Phosphonothioate
Niclosamide 250 mg/kg* Hydroxybenzamide

Preparation Methods

Chlorination of 4-Nitrophenol

4-Nitrophenol undergoes electrophilic aromatic substitution using chlorine gas in the presence of iodine catalysts. The reaction proceeds at 60–80°C under solvent-free conditions or in chlorinated hydrocarbons (e.g., carbon tetrachloride), achieving yields up to 95.1% with minimal byproducts. Key parameters include:

  • Catalyst : Iodine (0.3–1% by weight relative to substrate)

  • Chlorine stoichiometry : 0.9–1.0 mol per mol of 4-nitrophenol

  • Temperature : 50–100°C (optimized at 60–80°C)

This method avoids costly separation processes associated with traditional iron-catalyzed chlorination, which generates significant isomers like 3-chloro-4-nitrophenol.

Nitration of 2-Chlorophenol

Alternative approaches involve nitrating 2-chlorophenol using concentrated nitric and sulfuric acids. The nitro group preferentially occupies the para position relative to the hydroxyl group, yielding 2-chloro-4-nitrophenol in ~85% yield. However, this method requires stringent temperature control (<5°C) to prevent oxidative decomposition.

Phosphorylation of 2-Chloro-4-Nitrophenol

Methyl Phosphorochloridate Route

Reaction of 2-chloro-4-nitrophenol with methyl phosphorochloridate (Cl₂PO-OCH₃) in anhydrous dichloromethane or tetrahydrofuran (THF) provides the target compound. Triethylamine or pyridine neutralizes liberated HCl, driving the reaction to completion.

Typical Conditions :

  • Molar ratio : 1:1.2 (phenol to phosphorochloridate)

  • Temperature : 0–5°C (prevents side reactions)

  • Yield : 78–82% after recrystallization

Direct Phosphorylation with Phosphorus Oxychloride (POCl₃)

A one-pot method involves sequential treatment of 2-chloro-4-nitrophenol with POCl₃ and methanol:

  • Formation of dichlorophosphate intermediate :

    2-Cl-4-NO₂C₆H₃OH+POCl₃2-Cl-4-NO₂C₆H₃OPOCl₂+HCl\text{2-Cl-4-NO₂C₆H₃OH} + \text{POCl₃} \rightarrow \text{2-Cl-4-NO₂C₆H₃OPOCl₂} + \text{HCl}

    Conducted at 0°C in dry THF with triethylamine.

  • Methanol quench :

    2-Cl-4-NO₂C₆H₃OPOCl₂+2CH₃OH2-Cl-4-NO₂C₆H₃OPO(OCH₃)₂+2HCl\text{2-Cl-4-NO₂C₆H₃OPOCl₂} + 2\text{CH₃OH} \rightarrow \text{2-Cl-4-NO₂C₆H₃OPO(OCH₃)₂} + 2\text{HCl}

    Yields reach 70–75% with purity >98% (HPLC).

Catalytic and Solvent Optimization

Solvent Effects

Non-polar solvents (e.g., toluene) favor slower, controlled reactions, reducing byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) accelerate kinetics but risk hydrolysis of the phosphoryl intermediate.

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems (water/organic solvent), particularly for large-scale syntheses. TBAB facilitates chloride displacement, improving yields to 85–88%.

Analytical and Mechanistic Insights

Degradation Pathways

Electrochemical studies reveal that 2-chloro-4-nitrophenyl methyl phosphate undergoes reductive dechlorination and denitrification under anaerobic conditions, producing 4-aminophenol and hydroquinone derivatives. These findings inform storage and handling protocols to prevent decomposition.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=8.9 Hz, 1H, ArH), 7.98 (dd, J=8.9, 2.6 Hz, 1H, ArH), 7.85 (d, J=2.6 Hz, 1H, ArH), 3.91 (d, J=10.3 Hz, 3H, OCH₃).

  • ³¹P NMR : Single resonance at δ -1.2 ppm, confirming monophosphate ester formation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable precise temperature control and reduced reaction times (2–4 hours vs. 12–24 hours batchwise). A tubular reactor with immobilized iodine catalyst achieves 92% conversion at 80°C.

Waste Management

Chloride byproducts are neutralized with aqueous sodium bicarbonate, while spent solvents are recycled via distillation. Life-cycle assessments suggest a 40% reduction in environmental impact compared to batch methods .

Q & A

Basic: What are the most reliable synthetic routes for 2-chloro-4-nitrophenyl methyl phosphate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves phosphorylation of 2-chloro-4-nitrophenol using methyl phosphorochloridate under controlled conditions. Key steps include:

  • Reagent addition: Introduce methyl phosphorochloridate dropwise to a cooled (-10°C) solution of 2-chloro-4-nitrophenol in anhydrous tetrahydrofuran (THF) to minimize side reactions (e.g., hydrolysis of the phosphoryl chloride) .
  • Solvent selection: THF or dichloromethane (DCM) is preferred due to their inertness and ability to stabilize intermediates.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.

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